Desmethylloperamide C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desmethylloperamide C-11 is a compound derived from loperamide, a well-known antidiarrheal agent. It is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the function of the permeability-glycoprotein (P-gp) efflux pump at the blood-brain barrier . This compound is particularly valuable in neuroscience research due to its ability to provide insights into the mechanisms of drug transport across the blood-brain barrier.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Desmethylloperamide C-11 is synthesized through a series of chemical reactions involving the methylation of a primary amide precursor with carbon-11 labeled iodomethane . The synthesis begins with the preparation of the amide precursor, which is then subjected to methylation under controlled conditions to introduce the carbon-11 isotope . The reaction typically requires the use of organic solvents and bases to facilitate the methylation process .

Industrial Production Methods

The industrial production of this compound involves the use of specialized equipment for the handling of radioactive materials. The production process is carried out in a cyclotron facility, where carbon-11 is produced through the irradiation of nitrogen gas . The carbon-11 is then incorporated into the compound through a series of chemical reactions, followed by purification and quality control to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Desmethylloperamide C-11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s structure and properties.

Substitution: Substitution reactions, particularly involving the carbon-11 isotope, are crucial for the synthesis of the radiolabeled compound.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include organic solvents, bases, and carbon-11 labeled iodomethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions involving this compound include various radiolabeled derivatives that are used in PET imaging studies . These derivatives are characterized by their ability to interact with the P-gp efflux pump and provide valuable information about drug transport across the blood-brain barrier .

Applications De Recherche Scientifique

Desmethylloperamide C-11 has a wide range of scientific research applications, including:

Pharmacology: The compound is used to evaluate the pharmacokinetics and pharmacodynamics of drugs that interact with the P-gp efflux pump.

Drug Development: This compound is used in the development of new drugs targeting the P-gp efflux pump, helping to identify compounds with improved brain penetration and efficacy.

Medical Imaging: The compound is used in PET imaging studies to visualize and quantify the distribution of drugs in the brain and other tissues.

Mécanisme D'action

Desmethylloperamide C-11 exerts its effects by interacting with the P-gp efflux pump at the blood-brain barrier . The compound is a substrate for P-gp, which actively transports it out of the brain, preventing its accumulation in brain tissues . This mechanism allows researchers to study the function of P-gp and its role in drug transport and resistance . The molecular targets of this compound include the P-gp protein and associated pathways involved in drug transport across cell membranes .

Comparaison Avec Des Composés Similaires

Desmethylloperamide C-11 is unique in its ability to serve as a radiolabeled substrate for P-gp, making it a valuable tool for PET imaging studies . Similar compounds include:

N-desmethyl-loperamide: A metabolite of loperamide that also interacts with P-gp and is used in similar research applications.

Valproic Acid: Another compound used in epilepsy research, but with different mechanisms of action and applications.

This compound stands out due to its radiolabeled nature and specific use in PET imaging to study P-gp function .

Propriétés

Numéro CAS |

1067642-12-9 |

|---|---|

Formule moléculaire |

C28H31ClN2O2 |

Poids moléculaire |

462.0 g/mol |

Nom IUPAC |

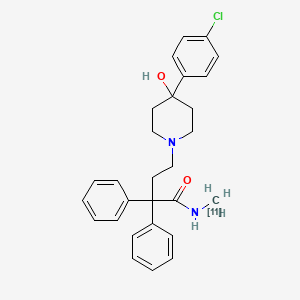

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(111C)methyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1-1 |

Clé InChI |

ZMOPTLXEYOVARP-BJUDXGSMSA-N |

SMILES isomérique |

[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.